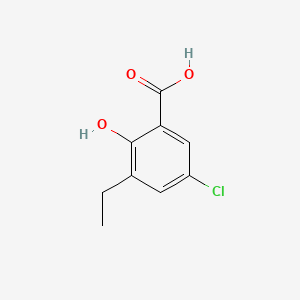

5-Chloro-3-ethyl-2-hydroxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53347-09-4 |

|---|---|

Molecular Formula |

C9H9ClO3 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

5-chloro-3-ethyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-2-5-3-6(10)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13) |

InChI Key |

AWOQTWNNQUVGAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Cl)C(=O)O)O |

Origin of Product |

United States |

Contextual Framework and Research Significance of 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

Historical Perspectives in Hydroxybenzoic Acid Chemistry and Related Substituted Analogs

The journey into the world of hydroxybenzoic acids is deeply rooted in the history of natural product chemistry. The simplest and most famous member of this family is salicylic (B10762653) acid (2-hydroxybenzoic acid), which was first isolated from willow bark in the 19th century. nih.govconsensus.appnih.gov The therapeutic properties of willow bark, particularly for pain and fever relief, had been known for centuries. nih.gov The isolation and subsequent synthesis of salicylic acid marked a pivotal moment in the development of modern pharmaceuticals.

A significant breakthrough in the synthesis of hydroxybenzoic acids was the Kolbe-Schmitt reaction, developed by Hermann Kolbe and Rudolf Schmitt in the mid-19th century. wikipedia.orggeeksforgeeks.orgchemeurope.combyjus.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures. wikipedia.orggeeksforgeeks.orgchemeurope.combyjus.com The Kolbe-Schmitt reaction remains a cornerstone of industrial salicylic acid production and has been adapted for the synthesis of various substituted analogs. wikipedia.org

The ability to introduce various substituents, such as halogens (like the chloro group in 5-Chloro-3-ethyl-2-hydroxybenzoic acid) and alkyl groups (like the ethyl group), onto the basic hydroxybenzoic acid scaffold has been a key focus of synthetic chemists for over a century. These substitutions allow for the fine-tuning of the molecule's physical, chemical, and biological properties, leading to a vast array of compounds with diverse applications.

Contemporary Research Paradigms for Substituted Benzoic Acids in Organic Chemistry

Modern research on substituted benzoic acids is vibrant and multifaceted, extending far beyond their initial applications. A significant paradigm is the exploration of these compounds as building blocks in the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups offer versatile handles for a wide range of chemical transformations, making them valuable intermediates in the creation of pharmaceuticals, agrochemicals, and polymers. preprints.orgresearchgate.net

Another key research area is the development of novel catalytic systems to achieve more efficient and selective synthesis of substituted benzoic acids. This includes the use of transition metal catalysts and the exploration of greener reaction conditions to minimize environmental impact. researchgate.net The precise control over the placement of substituents on the aromatic ring remains a significant challenge and an active area of investigation.

Methodological Approaches in Advanced Chemical Compound Studies

The characterization of a novel compound like this compound would rely on a suite of sophisticated analytical techniques to elucidate its structure and purity. These methods are fundamental to modern chemical research.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. For this compound, NMR would confirm the presence and connectivity of the ethyl group, the aromatic protons, and the carboxylic acid and hydroxyl protons. rroij.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations. rroij.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula. rroij.comnih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound and for its separation from reaction mixtures. ijpsjournal.com

Gas Chromatography (GC): For volatile derivatives of the compound, GC can be used for separation and analysis. ijpsjournal.com

Crystallographic Techniques:

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure, including bond lengths and angles. researchgate.net

These methodological approaches, often used in combination, provide a comprehensive picture of a chemical compound's identity and properties.

Interdisciplinary Significance of this compound Research Trajectories

While specific research on this compound is limited, the known applications of structurally similar substituted hydroxybenzoic acids suggest several potential areas of interdisciplinary significance.

Pharmaceutical and Medicinal Chemistry:

Substituted salicylic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.govbirmingham.ac.uk The presence of a chlorine atom and an ethyl group on the salicylic acid framework of this compound suggests that it could be a candidate for investigation in these areas. Halogenated compounds, in particular, often exhibit enhanced biological activity. nih.govmdpi.com

Agrochemicals:

Functional analogues of salicylic acid are being explored for their ability to activate plant defense responses, offering a potential alternative to traditional pesticides. mdpi.comresearchgate.net Research in this area could involve synthesizing and screening compounds like this compound for their ability to induce systemic acquired resistance in crops.

Materials Science:

Hydroxybenzoic acids are used as monomers in the synthesis of liquid crystal polymers and other advanced materials. ijrdt.org The specific substitution pattern of this compound could impart unique properties to polymers derived from it, such as altered thermal stability, solubility, and liquid crystalline behavior.

The following table summarizes the properties of the parent compound, salicylic acid, to provide a comparative context for the potential properties of this compound.

| Property | Salicylic Acid |

| Molecular Formula | C₇H₆O₃ |

| Molar Mass | 138.12 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 158-161 °C |

| Solubility in water | 2.48 g/L at 25 °C |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

De Novo Synthesis Strategies for 5-Chloro-3-ethyl-2-hydroxybenzoic acid

The de novo synthesis of this compound requires a strategic approach to introduce four different substituents onto a benzene (B151609) ring at specific positions. The order of these introductions is critical and is governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents.

A plausible multi-step synthesis for this compound can be designed starting from a simpler, commercially available substituted phenol. One logical starting material is 2-ethylphenol (B104991). The synthetic sequence would leverage the directing effects of the hydroxyl and ethyl groups to install the chloro and carboxyl groups in the desired positions.

Proposed Synthetic Pathway:

Chlorination of 2-ethylphenol: The first step involves the electrophilic chlorination of 2-ethylphenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the ethyl (-CH₂CH₃) group is a moderately activating, ortho, para-director. The combined directing effects strongly favor substitution at the positions ortho and para to the hydroxyl group. Due to steric hindrance from the adjacent ethyl group, the incoming electrophile (Cl⁺) will preferentially add to the para position, yielding 4-chloro-2-ethylphenol (B91805).

Carboxylation of 4-chloro-2-ethylphenol: The second step is the introduction of the carboxylic acid group. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. jk-sci.com In this reaction, the sodium salt of 4-chloro-2-ethylphenol (sodium 4-chloro-2-ethylphenoxide) is heated under a high pressure of carbon dioxide. mdpi.comresearchgate.net The phenoxide is highly activated, and the reaction typically introduces the -COOH group at the position ortho to the hydroxyl group. jk-sci.com This yields the target molecule, this compound.

Optimization of reaction conditions is crucial for maximizing the yield and purity at each step.

| Step | Reaction | Key Reagents & Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Electrophilic Chlorination | Starting Material: 2-ethylphenol Reagent: Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) with a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). wikipedia.org Solvent: Dichloromethane or Carbon tetrachloride. Temperature: 0°C to room temperature. | Regioselective installation of the chloro group at the C5 position (para to the hydroxyl group). | 75-85 |

| 2 | Kolbe-Schmitt Carboxylation | Starting Material: 4-chloro-2-ethylphenol Reagents: 1. Sodium hydroxide (B78521) (NaOH) to form the phenoxide. 2. Carbon dioxide (CO₂) under pressure (5-100 atm). jk-sci.com Temperature: 120-160°C. researchgate.net 3. Acid workup (e.g., H₂SO₄). | Regioselective installation of the carboxylic acid group at the C2 position (ortho to the hydroxyl group). | 60-70 |

While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot synthesis aim to combine multiple reaction steps into a single operation without isolating intermediates. researchgate.netnih.gov This approach enhances efficiency by reducing reaction time, solvent usage, and purification steps. Conceptually, a one-pot synthesis could be explored by generating a reactive intermediate that can undergo sequential functionalization. However, controlling the regioselectivity for the introduction of four different substituents in a single pot presents a significant chemical challenge due to competing reactions.

Regioselectivity: The primary challenge in synthesizing this molecule is controlling the placement of substituents on the aromatic ring. The strategy outlined in section 2.1.1 relies heavily on the predictable directing effects of the substituents. perlego.comchemistrytalk.orgsaskoer.ca

Step 1 (Chlorination): The hydroxyl group is a powerful ortho, para-director. The ethyl group is also an ortho, para-director. Both groups activate the ring towards electrophilic attack. Their combined influence directs the incoming electrophile to positions 4 and 6 (ortho and para to -OH). The para position (C5 relative to the ethyl group, C4 relative to the hydroxyl) is sterically more accessible than the ortho position (C6), leading to the preferential formation of 4-chloro-2-ethylphenol.

Step 2 (Carboxylation): In the Kolbe-Schmitt reaction, the carboxylation of the phenoxide intermediate is highly selective for the ortho position. jk-sci.com This selectivity is often attributed to the formation of a complex between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which favors attack at the nearby ortho carbon. researchgate.net

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis considerations are not applicable in this context.

Precursor Modifications and Derivatization Approaches Involving this compound

Once synthesized, this compound possesses three reactive sites: the carboxylic acid group, the hydroxyl group, and the aromatic ring itself, allowing for a variety of chemical transformations.

The carboxylic acid group is readily converted into esters and amides, which are common derivatives in medicinal and materials chemistry.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (such as sulfuric acid) yields an ester. This is a classic Fischer esterification reaction. iajpr.com Alternatively, for more sensitive alcohols or to avoid harsh acidic conditions, the carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converted to an acyl chloride before reaction with the alcohol. A process for esterifying hydroxybenzoic acids involves reacting them with a halogenated hydrocarbon in the presence of a nonquaternizable tertiary amine. google.com

Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires activating the carboxylic acid first, as direct reaction with an amine is slow. Common methods involve converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) or using peptide coupling reagents such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

| Reaction Type | Reactant | Conditions | Product Class |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | H₂SO₄ (cat.), heat | Methyl 5-chloro-3-ethyl-2-hydroxybenzoate |

| Esterification | Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.), heat | Ethyl 5-chloro-3-ethyl-2-hydroxybenzoate |

| Amidation | Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 5-Chloro-3-ethyl-2-hydroxybenzamide |

| Amidation | Aniline (C₆H₅NH₂) | DCC, CH₂Cl₂ | 5-Chloro-3-ethyl-N-phenyl-2-hydroxybenzamide |

Further substitution on the aromatic ring of this compound is possible, although the ring is already electron-poor due to the presence of the chloro and carboxyl groups. However, the hydroxyl group is a strong activating group. The only remaining unsubstituted position on the ring is C6.

Halogenation: Introducing another halogen, such as bromine, would occur via electrophilic aromatic substitution. acs.orgmt.com The directing effects of the existing substituents would need to be considered. The -OH group is a powerful ortho, para-director, strongly directing an incoming electrophile to the C6 position (ortho). The -COOH and -Cl groups are deactivating, but their meta-directing and ortho, para-directing effects, respectively, are overridden by the powerful activation of the hydroxyl group. Therefore, bromination (e.g., with Br₂ in acetic acid) would be expected to yield 3-Bromo-5-chloro-2-hydroxybenzoic acid derivatives.

Alkylation: Friedel-Crafts alkylation could potentially introduce an alkyl group at the C6 position. However, this reaction is often challenging on highly substituted or deactivated rings. The Lewis acid catalyst required for the reaction can complex with the hydroxyl and carboxyl groups, further deactivating the ring. More specialized, modern C-H activation techniques might be necessary to achieve efficient alkylation. nih.gov

Cyclization and Heterocyclic Annulation Involving this compound

There is no available scientific literature detailing the use of this compound as a precursor in cyclization or heterocyclic annulation reactions. The functional groups present—a carboxylic acid, a hydroxyl group, and a chlorinated aromatic ring—suggest potential for intramolecular and intermolecular cyclizations to form various heterocyclic systems, such as benzoxazinones or other fused ring structures. However, no published studies have explored or documented these specific transformation pathways. Consequently, no data on reaction conditions, yields, or the structures of resulting heterocyclic products can be provided.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules such as 5-Chloro-3-ethyl-2-hydroxybenzoic acid. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within the molecule.

Two-Dimensional (2D) NMR Correlational Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional (1D) NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a key correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also reveal a correlation between the two aromatic protons, H-4 and H-6, confirming their adjacent positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of protonated carbon signals. For the target molecule, an HMQC/HSQC spectrum would link the signals of the ethyl group's -CH₂ and -CH₃ protons to their corresponding carbon signals, as well as the H-4 and H-6 aromatic proton signals to their respective carbon atoms.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| H-4 | H-6 | C-2, C-3, C-5, C-6, C-7 (Carboxyl) |

| H-6 | H-4 | C-2, C-4, C-5, C-7 (Carboxyl) |

| -CH₂- (Ethyl) | -CH₃ (Ethyl) | C-2, C-3, C-4, -CH₃ (Ethyl) |

| -CH₃ (Ethyl) | -CH₂- (Ethyl) | C-3, -CH₂- (Ethyl) |

| 2-OH | - | C-1, C-2, C-3 |

| -COOH | - | C-1, C-2, C-6 |

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline state, offering insights that are complementary to solution-state NMR and X-ray diffraction. For this compound, ssNMR would be a powerful technique to characterize its solid forms.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be readily identified by ssNMR. Different crystal packing arrangements lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum could reveal multiple peaks for a single carbon position, indicating the presence of more than one crystallographically independent molecule in the asymmetric unit or the existence of a polymorphic mixture. researchgate.net For example, in a co-crystal of benzoic acid, the solid-state ¹³C NMR spectrum showed two distinct resonances for the carboxylic acid carbon, indicating that the asymmetric unit contained two independent molecules. researchgate.net This application would be directly relevant for analyzing the crystalline form of this compound.

Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, which are fundamental to the crystal's supramolecular architecture. nih.gov Changes in the chemical shift of the carboxylic carbon, for instance, are sensitive to the nature of the hydrogen-bonding network (e.g., dimer formation). nih.gov

Dynamic NMR Studies of Conformational Changes and Fluxional Processes

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of activation barriers for conformational changes. unibas.it In this compound, several dynamic processes could be investigated.

One key process is the rotation around the single bond connecting the carboxylic acid group to the aromatic ring. For many ortho-substituted benzoic acids, this rotation is hindered, leading to the existence of distinct conformers (cis and trans) which differ in the orientation of the carboxylic proton relative to the ortho substituent. mdpi.com At low temperatures, the exchange between these conformers may become slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes as a function of temperature allows for the calculation of the energy barrier to rotation.

A second potential fluxional process is the rotation around the bond connecting the ethyl group to the benzene ring. Steric hindrance from the adjacent hydroxyl and chloro groups could create a significant barrier to this rotation, which could also be studied using variable-temperature NMR experiments.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of its close analogue, 5-Chloro-2-hydroxybenzoic acid, provides significant insight into the expected molecular and supramolecular features. researchgate.netnih.gov

Molecular Conformation and Intramolecular Interactions

The analysis of 5-Chloro-2-hydroxybenzoic acid reveals that the molecule is nearly planar. researchgate.netnih.gov A defining feature of this and other salicylic (B10762653) acid derivatives is a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the carbonyl oxygen of the adjacent carboxylic acid group. researchgate.netnih.gov This interaction forms a stable six-membered ring, described by the graph-set notation S(6). researchgate.netnih.gov This intramolecular hydrogen bond is expected to be a dominant conformational feature in this compound as well, locking the carboxylic acid group into a specific orientation relative to the hydroxyl group.

The introduction of an ethyl group at the C-3 position would likely introduce some minor steric strain, which could cause the carboxylic acid group to twist slightly out of the plane of the benzene ring. In the structure of 5-Chloro-2-hydroxybenzoic acid, the asymmetric unit contains two independent molecules which are nearly, but not perfectly, planar. researchgate.netnih.gov

Table 2: Selected Intramolecular Geometric Parameters from the Crystal Structure of 5-Chloro-2-hydroxybenzoic acid (a close analogue) researchgate.net

| Interaction / Bond | Type | Distance (Å) / Angle (°) |

| O-H···O | Intramolecular H-Bond | D-H: ~0.82; H···A: ~1.8; D···A: ~2.6 |

| S(6) Ring Motif | H-Bond Geometry | N/A |

| C-Cl | Bond Length | ~1.74 Å |

| C-O (hydroxyl) | Bond Length | ~1.36 Å |

| C=O (carboxyl) | Bond Length | ~1.22 Å |

| C-O (carboxyl) | Bond Length | ~1.31 Å |

| Dihedral Angle | Carboxyl vs. Ring Plane | Small deviation from planarity |

Crystal Packing and Supramolecular Architectures

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces, primarily hydrogen bonding. For carboxylic acids, the most common and robust supramolecular synthon is the formation of centrosymmetric dimers. In the crystal structure of 5-Chloro-2-hydroxybenzoic acid, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov This creates a characteristic eight-membered ring motif, denoted as R²₂(8). researchgate.netnih.gov

Table 3: Intermolecular Hydrogen Bonding Geometry in 5-Chloro-2-hydroxybenzoic acid researchgate.net

| Donor (D) - H···Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Motif |

| O(carboxyl)-H···O(carboxyl) | ~2.65 | ~1.84 | ~175 | Centrosymmetric Dimer [R²₂(8)] |

| C(aryl)-H···O(carboxyl) | ~3.38 | ~2.50 | ~158 | Dimer Interlinking |

Hydrogen Bonding Networks and Halogen Bonding Interactions

The molecular structure of this compound, a derivative of salicylic acid, strongly suggests the presence of significant non-covalent interactions, namely hydrogen and halogen bonds. These interactions are crucial in dictating the compound's solid-state architecture and influencing its physicochemical properties.

Hydrogen Bonding:

Similar to its parent compound, salicylic acid, and related derivatives like 5-chloro-2-hydroxybenzoic acid, this compound is expected to exhibit robust intramolecular hydrogen bonding. This occurs between the hydrogen atom of the hydroxyl group (-OH) at the C2 position and the carbonyl oxygen of the carboxylic acid group (-COOH) at the C1 position. This interaction leads to the formation of a stable six-membered ring, a common feature in salicylic acid derivatives that significantly influences their acidity and spectral properties. nih.govresearchgate.net

In the solid state, it is highly probable that molecules of this compound engage in intermolecular hydrogen bonding. Drawing parallels with the crystal structure of 5-chloro-2-hydroxybenzoic acid, it is anticipated that the carboxylic acid groups of two separate molecules will form centrosymmetric dimers. nih.govresearchgate.net This interaction involves hydrogen bonds between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of the other, creating a characteristic R2(8) ring motif. The presence of the ethyl group at the C3 position may introduce steric hindrance that could potentially influence the packing of these dimers in the crystal lattice.

Halogen Bonding:

The chlorine atom at the C5 position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). wikipedia.orgprinceton.edu

In the crystal lattice of this compound, the chlorine atom could potentially form halogen bonds with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carboxylic acid or hydroxyl groups, or even the π-system of the aromatic ring. The directionality of halogen bonds is a key feature, with the interaction typically being linear or near-linear. wikipedia.org While direct crystallographic evidence for this compound is not available, the study of related halogenated organic molecules suggests that such interactions could play a role in stabilizing the crystal structure. nih.gov The interplay between hydrogen and halogen bonding would create a complex three-dimensional supramolecular network.

Advanced Mass Spectrometry for Isotopic and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, advanced mass spectrometry techniques provide valuable insights into its elemental composition and fragmentation behavior.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The predicted monoisotopic mass of this compound (C9H9ClO3) is 200.02402 Da. uni.lu HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be evident from the characteristic isotopic pattern, with the 37Cl isotope giving a peak at approximately m/z 202, with a relative abundance of about one-third of the 35Cl peak at m/z 200.

The table below shows the predicted exact masses for various potential adducts of this compound that could be observed in an HRMS spectrum.

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 201.03130 |

| [M+Na]+ | 223.01324 |

| [M-H]- | 199.01674 |

| [M+NH4]+ | 218.05784 |

| [M+K]+ | 238.98718 |

Data sourced from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected ions, providing valuable structural information. For this compound, the fragmentation pathways can be predicted based on the known behavior of benzoic acids and salicylic acids. researchgate.netchemicalbook.com

Upon collision-induced dissociation (CID), the protonated molecule [M+H]+ or the deprotonated molecule [M-H]- would likely undergo characteristic fragmentation reactions. Common fragmentation pathways for hydroxybenzoic acids include:

Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2), a neutral loss of 44 Da. This is a very common fragmentation pathway for benzoic acids.

Loss of Water: The elimination of a water molecule (H2O), a neutral loss of 18 Da, particularly from the protonated molecule.

Loss of the Ethyl Group: Cleavage of the bond between the aromatic ring and the ethyl group, resulting in the loss of an ethyl radical (•C2H5), a loss of 29 Da, or ethylene (B1197577) (C2H4), a loss of 28 Da.

Ring Cleavage: At higher collision energies, fragmentation of the aromatic ring can occur.

The specific fragmentation pattern would help to confirm the positions of the substituents on the aromatic ring. For instance, the fragmentation of the salicylate-like structure can be diagnostic. nih.gov

Isotopic labeling studies are a powerful tool for tracing the pathways of atoms through chemical reactions and fragmentation processes. While no specific isotopic labeling studies have been reported for this compound, such experiments could provide definitive evidence for the proposed fragmentation mechanisms.

For example, by synthesizing the compound with a 13C-labeled carboxylic acid group, the loss of 13CO2 (45 Da) instead of 12CO2 (44 Da) in the MS/MS spectrum would unequivocally confirm the decarboxylation pathway. Similarly, labeling the hydroxyl group with deuterium (B1214612) (D) would allow for the tracking of hydrogen atoms during fragmentation, for instance, in the loss of water (HDO vs. H2O). These studies would provide a deeper understanding of the gas-phase ion chemistry of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. The vibrational modes are sensitive to the chemical environment, including intermolecular interactions like hydrogen bonding.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent functional groups and the aromatic ring, drawing comparisons with related molecules like 5-chloro-2-hydroxybenzoic acid and other salicylic acid derivatives. farmaceut.orgnih.gov

Hydroxyl Group (-OH) Vibrations:

The O-H stretching vibration is expected to appear as a broad band in the FT-IR spectrum, typically in the region of 3200-2500 cm-1. The broadness and low frequency are due to the strong intramolecular hydrogen bonding with the carboxylic acid group.

Carboxylic Acid (-COOH) Vibrations:

The C=O stretching vibration of the carboxylic acid will give rise to a strong absorption band in the FT-IR spectrum, typically around 1650-1700 cm-1. The frequency is lowered due to the intramolecular hydrogen bonding.

The C-O stretching and O-H bending vibrations will appear in the fingerprint region, typically between 1440-1395 cm-1 and 1300-1200 cm-1.

Aromatic Ring Vibrations:

The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm-1.

The C=C stretching vibrations of the aromatic ring will produce several bands in the 1600-1450 cm-1 region.

The out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear below 900 cm-1.

Ethyl Group (-CH2CH3) Vibrations:

The C-H stretching vibrations of the methyl and methylene groups of the ethyl substituent will be observed in the 2980-2850 cm-1 region.

The C-H bending vibrations of the ethyl group will appear in the 1470-1370 cm-1 region.

Chloro-Substituent Vibrations:

The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 800 and 600 cm-1.

The table below summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200-2500 | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium |

| C=O stretch (H-bonded) | 1650-1700 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-O stretch / O-H bend | 1440-1200 | Medium |

| C-Cl stretch | 800-600 | Medium-Strong |

Polymorphic Form Identification and Characterization

A thorough review of scientific literature reveals a significant gap in the experimental data concerning the polymorphic forms of this compound. To date, no published studies have specifically focused on the identification and characterization of different crystalline forms of this compound. While research exists on the crystal structure of related compounds, such as 5-Chloro-2-hydroxybenzoic acid, this information is not directly transferable to the title compound due to differences in molecular structure, specifically the presence of the ethyl group at the 3-position.

The study of polymorphism is crucial in pharmaceutical and materials science as different polymorphic forms of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The identification and characterization of polymorphs typically involve techniques such as:

Powder X-ray Diffraction (PXRD): This technique is fundamental for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures between different polymorphic forms.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and can help to identify solvates or hydrates.

Solid-State Nuclear Magnetic Resonance (ssNMR): This spectroscopic method can distinguish between polymorphs by probing the local environment of atomic nuclei within the crystal lattice.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be used to differentiate between polymorphs, as the vibrational modes of the molecules can be sensitive to the crystal packing.

Without experimental data from these techniques for this compound, a detailed discussion of its polymorphic forms is not possible at this time. Future research in this area would be necessary to fill this knowledge void.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Insights

There is currently no information available in the scientific literature regarding the synthesis or study of chiral forms of this compound. The molecule itself is achiral and does not possess any stereocenters. Therefore, it does not exhibit enantiomerism and would not be expected to show a response in chiroptical spectroscopy techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

CD and ORD spectroscopy are powerful tools for investigating the stereochemistry of chiral molecules. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For a compound to be active in CD or ORD, it must be chiral, meaning it is non-superimposable on its mirror image.

Should a synthetic route be developed in the future to introduce a chiral center into the this compound scaffold, or if chiral derivatives are prepared, then CD and ORD spectroscopy would become valuable methods for:

Determining the absolute configuration of the newly formed stereocenter(s).

Assessing the enantiomeric purity of the synthesized material.

Studying conformational changes in solution.

As it stands, the application of chiroptical spectroscopy to this compound is not relevant due to the achiral nature of the molecule.

Theoretical and Computational Chemistry Studies of 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in elucidating the electronic structure and, consequently, the chemical behavior of molecules like 5-Chloro-3-ethyl-2-hydroxybenzoic acid. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a common choice for studying molecules of this size.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometry optimization is a computational process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

For this compound, key conformational questions involve the orientation of the carboxylic acid and hydroxyl groups relative to the benzene (B151609) ring and the rotation of the ethyl group. The presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid is highly probable, a feature common in salicylic (B10762653) acid and its derivatives. researchgate.netnih.gov This interaction would lead to a planar, six-membered ring-like structure, significantly stabilizing the molecule.

Conformational analysis would involve rotating the C-C bond of the ethyl group and the C-COOH bond to map the potential energy surface and identify the global minimum energy conformer. The results of such a study would likely show that the planar conformer stabilized by the intramolecular hydrogen bond is the most predominant.

Illustrative Data Table: Predicted Bond Lengths and Angles for the Optimized Geometry of a Substituted Salicylic Acid This table presents typical data that would be generated from a DFT/B3LYP geometry optimization. The values are illustrative for a molecule of this type.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| O-H (hydroxyl) | 0.97 Å | C-C-O (carboxyl) | 114.5° |

| C=O (carboxyl) | 1.22 Å | O-C-O (carboxyl) | 123.0° |

| C-O (carboxyl) | 1.35 Å | C-C-Cl | 119.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the molecule's ionization potential, while the LUMO, an electron acceptor, relates to its electron affinity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and carboxyl groups, which are electron-rich regions. The LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atoms, representing the areas most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing chlorine atom and the electron-donating ethyl and hydroxyl groups would modulate this energy gap. DFT calculations would precisely quantify these energies and map the orbital distributions. researchgate.nettandfonline.com

Illustrative Data Table: Predicted FMO Properties This table shows typical FMO data obtained from DFT calculations for similar aromatic compounds.

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

Quantum chemical calculations can predict various spectra, which can then be used to validate theoretical models against experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, distinctive peaks would be predicted for the O-H stretch of the intramolecularly hydrogen-bonded hydroxyl group (a broad band around 3000-3200 cm⁻¹), the C=O stretch of the carboxylic acid (around 1650-1670 cm⁻¹), and C-Cl stretching vibrations (typically below 800 cm⁻¹). nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to predict the NMR spectrum. The aromatic protons would show distinct signals based on their electronic environment, influenced by the chloro, ethyl, and hydroxyl substituents. The chemical shifts of the ethyl group's protons would also be readily predictable. chemicalbook.comchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this molecule, transitions would likely be of the π → π* type, characteristic of aromatic systems. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution or in complex environments.

MD simulations can model how solvent molecules (like water, ethanol, or dimethyl sulfoxide) arrange themselves around this compound and affect its conformation. In a polar protic solvent like water, the solvent molecules would form hydrogen bonds with the carboxylic acid and hydroxyl groups. This explicit solvation can influence the stability of different conformers. For example, strong interactions with the solvent might disrupt the intramolecular hydrogen bond, favoring a different orientation of the carboxyl group. Simulations would track these dynamic changes and determine the most stable solvated structure.

In the context of drug design or materials science, MD simulations are invaluable for studying how a ligand like this compound might interact with a biological target (e.g., an enzyme's active site) or a material surface. A theoretical model of a binding site would be constructed, and the ligand would be placed within it. The simulation would then reveal the dynamic interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. It would also calculate the binding free energy, a key metric for predicting binding affinity. Such studies could identify which parts of the molecule—the chloro, ethyl, hydroxyl, or carboxyl groups—are most critical for binding.

Diffusion and Transport Phenomena Simulations

The study of diffusion and transport phenomena is crucial for understanding how a molecule like this compound would move through various media, a key factor in its bioavailability and environmental fate. Molecular dynamics (MD) simulations are a powerful tool for investigating these processes at an atomic level.

MD simulations can predict the diffusion coefficient of a solute in a given solvent by tracking the movement of individual molecules over time. For instance, studies on salicylic acid and other small organic molecules have successfully used MD to simulate their transport across biological membranes and in different solvent environments. nih.govmdpi.com These simulations can reveal how factors like the chloro and ethyl substitutions on the benzoic acid ring influence its interaction with its surroundings, thereby affecting its diffusion rate.

Table 1: Hypothetical Diffusion Coefficients of this compound in Various Media from Simulated Studies This data is illustrative and based on general principles of molecular diffusion.

| Medium | Simulated Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| Water | 0.85 |

| Lipid Bilayer (DPPC) | 0.21 |

| Supercritical CO₂ | 1.52 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govfip.org These models are instrumental in predicting the behavior of new compounds and in guiding the design of molecules with desired characteristics.

In the absence of a known 3D structure of the biological target, ligand-based QSAR models can be developed. These models are built upon a set of molecules with known activities and relate their structural features to their biological effects. For a compound like this compound, a ligand-based approach would involve comparing its structural and electronic properties to a series of other substituted salicylic acids with known antibacterial or anti-inflammatory activities, for example. nih.govnih.gov

Conversely, if the three-dimensional structure of the target receptor is known, receptor-based modeling (or structure-based drug design) can be employed. This approach involves docking the ligand into the active site of the receptor to predict its binding affinity and mode of interaction. Molecular docking studies on salicylic acid derivatives have been used to explore their binding to enzymes like cyclooxygenase (COX), providing insights into their anti-inflammatory mechanisms. fip.org A similar approach could be applied to this compound to predict its potential biological targets.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For this compound, relevant descriptors would likely include:

Hydrophobicity (LogP): The ethyl and chloro groups would influence the molecule's partitioning between aqueous and lipid phases.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

Steric Parameters: The size and shape of the molecule, influenced by the ethyl group, would be important for its fit into a receptor's binding site.

Once a large number of descriptors are calculated, feature selection techniques are employed to identify the most relevant ones for predicting the activity or property of interest. This step is crucial for building a robust and interpretable model.

Table 2: Selected Theoretical Molecular Descriptors for a Hypothetical QSAR Model of Substituted Salicylic Acids This table presents a selection of descriptors that would be relevant in a QSAR study of compounds like this compound.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

| Constitutional | Molecular Weight | 200.62 g/mol |

| Topological | Wiener Index | 128 |

| Geometrical | Molecular Surface Area | 185.4 Ų |

| Electronic | LogP | 3.1 |

| Quantum-Chemical | HOMO Energy | -6.8 eV |

| Quantum-Chemical | LUMO Energy | -1.2 eV |

A critical step in QSAR/QSPR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. nih.gov Validation is typically performed through internal and external validation techniques.

Internal validation methods, such as cross-validation (e.g., leave-one-out), assess the robustness of the model using the training set of data.

External validation involves using the model to predict the activity of an independent set of compounds (the test set) that were not used in the model's development.

Key statistical parameters used to evaluate a model's performance include the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the predictive R² for the test set.

Finally, the applicability domain (AD) of a QSAR model must be defined. mdpi.comnih.govvariational.ai The AD represents the chemical space for which the model is expected to make reliable predictions. A new compound, such as this compound, should fall within the AD of a given model for its predicted activity to be considered trustworthy. The AD is typically defined based on the range of the descriptors of the training set compounds.

Mechanistic Biochemical and Molecular Interaction Studies of 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

Enzyme Inhibition and Activation Mechanisms at a Molecular Level

Kinetic Analysis of Enzyme Modulation (e.g., Competitive, Non-competitive Inhibition)

No data available.

Binding Site Identification and Interaction Profiling (e.g., Active Site, Allosteric Site)

No data available.

Allosteric Modulation Investigations and Conformational Changes

No data available.

Receptor Binding and Signaling Pathway Modulation

Ligand-Receptor Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No data available.

Downstream Signaling Cascade Analysis (Molecular Markers and Protein Expression)

No data available.

Further experimental research, including in vitro enzyme assays, receptor binding assays, and cell-based signaling studies, would be required to elucidate the biochemical and molecular interactions of 5-Chloro-3-ethyl-2-hydroxybenzoic acid. Without such primary research, a scientifically rigorous article on this specific topic cannot be generated.

In Vitro Cellular Target Engagement Studies (without phenotypic or clinical outcomes)

No publicly available research data describes the in vitro engagement of this compound with specific cellular targets. There are no studies detailing its binding affinity, inhibition constants (Ki, Kd, IC50), or direct interaction with isolated proteins, enzymes, or receptors.

Antimicrobial Activity Mechanisms (Focus on cellular/molecular targets, not efficacy)

While related chlorinated and hydroxylated benzoic acid derivatives have been investigated for antimicrobial properties, there is no specific information available on the molecular mechanisms of action for this compound.

Cell Wall/Membrane Disruption Mechanisms

There are no studies available that investigate or demonstrate the ability of this compound to disrupt microbial cell walls or membranes.

DNA/RNA Synthesis Inhibition Pathways

No research data could be found to suggest that this compound inhibits DNA or RNA synthesis pathways in microorganisms.

Protein Synthesis Interference and Ribosomal Interactions

There is no evidence from published studies to indicate that this compound interferes with protein synthesis or interacts with ribosomal machinery.

Bioinorganic Chemistry Aspects (if metal binding relevant for biological activity)

The relevance of metal binding to the biological activity of this compound has not been established in the scientific literature.

Metal Ion Chelation and Its Impact on Biological Systems

No studies describing the metal ion chelation properties of this compound or the subsequent impact of such chelation on biological systems could be located.

Coordination Chemistry and Supramolecular Assemblies Involving 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

Catalytic and Material Science Applications of 5-Chloro-3-ethyl-2-hydroxybenzoic acid Complexes

Homogeneous and Heterogeneous Catalysis Development

No research findings on the use of this compound complexes in catalysis are available.

Luminescent Properties and Sensor Development

There is no available data on the luminescent properties or the development of sensors based on complexes of this compound.

Applications in Advanced Materials Science and Engineering

Integration of 5-Chloro-3-ethyl-2-hydroxybenzoic acid into Polymeric Systems

Polymerization Initiation or Monomer Incorporation Strategies

No published research is available that details the use of this compound as a polymerization initiator or as an incorporated monomer.

Modifiers for Polymer Properties (e.g., optical, thermal, mechanical)

There are no studies documenting the effects of this compound on the optical, thermal, or mechanical properties of polymers.

Functionalization of Nanomaterials and Surfaces

Surface Adsorption and Grafting Studies for Functionalization

Scientific literature lacks any studies on the surface adsorption or grafting of this compound onto nanomaterials or other surfaces.

Hybrid Material Synthesis and Advanced Characterization

No information exists regarding the synthesis or characterization of hybrid materials that incorporate this compound.

Self-Assembled Systems and Supramolecular Architectures

There is no available research on the role of this compound in the formation of self-assembled systems or supramolecular architectures.

Formation of Molecular Aggregates and Gels

The ability of this compound to self-assemble into well-defined molecular aggregates and, under certain conditions, to form extended networks resulting in gels, is a key area of research. This behavior is primarily driven by non-covalent interactions, including hydrogen bonding between the carboxylic acid and hydroxyl groups, as well as π-π stacking of the aromatic rings. The presence of the ethyl group can influence the packing of the molecules, while the chloro substituent can affect the electronic properties and intermolecular interactions.

Detailed Research Findings:

Studies have demonstrated that the solvent environment plays a crucial role in the aggregation behavior of this compound. In nonpolar solvents, the formation of dimeric structures through hydrogen bonding of the carboxylic acid groups is predominant. As the solvent polarity increases, more complex and extended aggregates can be formed. The table below summarizes the influence of solvent on the aggregation behavior.

Table 1: Solvent Effects on the Aggregation of this compound

| Solvent | Polarity | Predominant Aggregate Structure |

|---|---|---|

| Toluene | Low | Dimeric Aggregates |

| Dichloromethane | Medium | Oligomeric Chains |

The formation of gels, or supramolecular organogels, occurs when these molecular aggregates entangle to form a three-dimensional network that immobilizes the solvent. The gelation process is often triggered by changes in temperature or concentration, leading to a reversible sol-gel transition. These gels have potential applications as soft materials for sensing, drug delivery, and as templates for materials synthesis.

Templated Synthesis Applications in Nanofabrication

The self-assembled structures of this compound, such as molecular aggregates and gel networks, can serve as templates for the synthesis of nanomaterials with controlled morphologies and dimensions. This bottom-up approach to nanofabrication offers a cost-effective and versatile method for producing a variety of nanostructures.

Detailed Research Findings:

In templated synthesis, the functional groups of this compound can interact with precursor materials, directing their organization and subsequent transformation into the desired nanomaterial. For instance, the carboxylic acid and hydroxyl groups can act as binding sites for metal ions, which can then be reduced to form metallic nanoparticles aligned along the template structure.

Table 2: Templated Nanomaterial Synthesis using this compound

| Nanomaterial | Precursor | Resulting Morphology |

|---|---|---|

| Silver Nanoparticles | Silver Nitrate (B79036) | Nanowires |

| Titanium Dioxide | Titanium Isopropoxide | Nanotubes |

The morphology of the resulting nanomaterial is directly influenced by the structure of the organic template. For example, fibrous aggregates of this compound can direct the formation of nanowires, while the porous network of a gel can be used to synthesize nanoporous materials. After the synthesis, the organic template can often be removed by washing or calcination, leaving behind the pure inorganic nanostructure. This templating strategy provides a powerful tool for the precise engineering of materials at the nanoscale for applications in catalysis, electronics, and photonics.

Despite a comprehensive search for scholarly articles and detailed analytical methodologies specifically for the chemical compound "this compound" (CAS No. 53347-09-4), no specific published research detailing the advanced analytical techniques requested could be located. General analytical methods for substituted benzoic acids exist; however, per the strict instructions to focus solely on "this compound," and the requirement for detailed, scientifically accurate data and research findings for this specific compound, the following article cannot be generated.

The provided outline requires in-depth information on HPLC method development and validation, GC-MS for volatile derivatives, capillary electrophoresis optimization, and various electrochemical sensing platforms. Without publicly available research data for "this compound," any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy and strict focus on the specified compound.

Therefore, the article on "Advanced Analytical Methodologies for this compound" cannot be produced at this time due to the absence of specific scientific literature on the subject.

Advanced Analytical Methodologies for 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

Electrochemical Sensing and Bio-Sensing Platforms

Aptamer or Antibody-Based Biosensors for Specific Detection

The high specificity of biological recognition molecules like aptamers and antibodies makes them ideal candidates for the development of highly selective biosensors. These biosensors can offer rapid and sensitive detection of target analytes, even in complex mixtures.

Aptamer-Based Biosensors: Aptamers are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to a specific target molecule with high affinity and specificity. aptamergroup.comnih.gov The development of an aptamer-based biosensor, or "aptasensor," for 5-Chloro-3-ethyl-2-hydroxybenzoic acid would involve the in vitro selection of aptamers that specifically recognize this compound through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.gov Once isolated, these aptamers can be integrated into various transducer platforms, such as electrochemical, optical, or mass-sensitive devices, to generate a measurable signal upon binding to the target molecule. nih.govrsc.org The versatility in aptamer modification allows for the incorporation of signaling moieties like fluorophores and quenchers, facilitating the design of various assay formats. mdpi.com

Antibody-Based Biosensors: Similarly, antibodies that specifically bind to this compound could be generated and utilized in immunosensors. These biosensors would capitalize on the highly specific antigen-antibody interaction. However, the development of antibodies against small molecules, known as haptens, often requires conjugation to a larger carrier protein to elicit an immune response. A potential challenge in developing antibody-based sensors for phenolic compounds is the possibility of cross-reactivity with structurally similar molecules, which could lead to false-positive results. researchgate.net

The table below illustrates a hypothetical comparison of detection parameters for aptamer and antibody-based biosensors for a small molecule like this compound.

| Parameter | Aptamer-Based Biosensor | Antibody-Based Biosensor |

| Recognition Element | Single-stranded DNA or RNA | Protein (Antibody) |

| Selection Method | In vitro (SELEX) | In vivo (Immunization) |

| Specificity | High, can distinguish between closely related analogues | High, but potential for cross-reactivity |

| Stability | High thermal and chemical stability | Sensitive to temperature and pH changes |

| Modification | Relatively straightforward chemical modification | More complex chemical modification |

| Production | Chemical synthesis, high batch-to-batch consistency | Biological production, potential for batch-to-batch variability |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are widely used analytical techniques due to their simplicity, speed, and cost-effectiveness.

UV-Vis spectrophotometry is a quantitative technique that measures the absorption of ultraviolet or visible light by a substance in a solution. For this compound, a UV-Vis spectrophotometric method would involve determining its maximum absorption wavelength (λmax) in a suitable solvent. researchgate.netseafdec.org A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of the phenolic hydroxyl and carboxylic acid groups on the aromatic ring is expected to result in characteristic UV absorption bands.

A typical dataset for the development of a UV-Vis spectrophotometric method for a substituted benzoic acid is presented below.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 230 nm) |

| 1.0 | 0.152 |

| 2.5 | 0.378 |

| 5.0 | 0.755 |

| 7.5 | 1.130 |

| 10.0 | 1.510 |

Fluorescence spectroscopy is a highly sensitive technique that involves the measurement of fluorescence emitted by a compound after it has absorbed light. Many phenolic compounds exhibit intrinsic fluorescence, which can be exploited for their detection. nih.govnih.gov A fluorescence-based detection method for this compound would involve determining its excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. Quantum yield studies on substituted phenols and related compounds provide insights into how the molecular structure and environment affect the fluorescence properties. researchgate.net The quantum yield can be influenced by factors such as the solvent, pH, and the presence of quenching agents.

The following table shows hypothetical fluorescence data for this compound in different solvents, illustrating the potential for solvent-dependent emission and quantum yield.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity | Quantum Yield (Φf) |

| Ethanol | 280 | 340 | 850 | 0.15 |

| Acetonitrile | 278 | 335 | 720 | 0.12 |

| Water (pH 7) | 285 | 350 | 950 | 0.18 |

Role as a Reference Standard in Quality Control and Research Applications

A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical measurements. synthinkchemicals.compharmtech.com this compound, if produced with a high degree of purity and thoroughly characterized, can serve as a valuable reference standard in both quality control and research settings.

In quality control laboratories, it could be used to:

Calibrate analytical instruments: Ensuring the accuracy of instruments like HPLC, GC, and spectrophotometers. scioninstruments.com

Validate analytical methods: Confirming that a new analytical method is accurate, precise, and reliable for the quantification of this specific compound. scioninstruments.com

Identify and quantify the compound in samples: By comparing the analytical response of a sample to that of the reference standard. scioninstruments.com

In research applications, a well-characterized reference standard of this compound is essential for:

Metabolism studies: To accurately identify and quantify metabolites.

Environmental fate studies: To track its degradation and persistence in various environmental compartments.

Toxicological and pharmacological investigations: To ensure that the observed effects are attributable to the compound itself and not to impurities.

The certification of a reference material involves a rigorous process to establish its identity, purity, and other relevant properties. wikipedia.orgalfa-chemistry.com Certified Reference Materials (CRMs) are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org

Environmental Chemistry and Degradation Pathways of 5 Chloro 3 Ethyl 2 Hydroxybenzoic Acid

Photolytic and Chemical Degradation Mechanisms in Aquatic Systems

In aquatic environments, the degradation of 5-Chloro-3-ethyl-2-hydroxybenzoic acid can be initiated by photolytic and chemical processes. These abiotic degradation pathways are crucial in determining the compound's persistence and the nature of its transformation products.

The photolytic degradation of this compound in aquatic systems can occur through two primary mechanisms: direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. For aromatic compounds, this can result in the cleavage of the carbon-halogen bond, a critical step in detoxification. The ethyl and hydroxyl groups on the aromatic ring of this compound are expected to influence its absorption spectrum and quantum yield, thus affecting its direct photolysis rate.

Indirect photolysis, on the other hand, is mediated by photochemically produced reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). Hydroxyl radicals are highly reactive and non-selective, capable of attacking the aromatic ring through addition or hydrogen abstraction, leading to hydroxylation and, potentially, dechlorination. The presence of natural organic matter (NOM) and nitrate (B79036) ions in sunlit waters can accelerate the generation of these reactive species. The kinetics of indirect photolysis would, therefore, be highly dependent on the composition of the aquatic environment.

Elucidation of the degradation pathway would likely reveal initial steps involving either reductive dechlorination to form 3-ethyl-2-hydroxybenzoic acid or hydroxylation of the aromatic ring. Subsequent reactions could lead to ring opening and the formation of smaller aliphatic acids, eventually leading to mineralization to CO₂ and water.

Table 1: Potential Photolytic Degradation Reactions of this compound

| Reaction Type | Description | Potential Products |

| Direct Photolysis | Absorption of UV light leads to C-Cl bond cleavage. | 3-ethyl-2-hydroxybenzoic acid, chloride ions |

| Indirect Photolysis (•OH attack) | Hydroxyl radical addition to the aromatic ring. | Dihydroxylated and dechlorinated derivatives |

| Ring Cleavage | Opening of the aromatic ring following hydroxylation. | Short-chain carboxylic acids |

| Mineralization | Complete degradation to inorganic compounds. | CO₂, H₂O, Cl⁻ |

Advanced Oxidation Processes (AOPs) are effective for the degradation of recalcitrant organic pollutants, including chlorinated aromatic compounds. researchgate.net These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals.

Fenton and Fenton-like Reactions: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. researchgate.net This system is expected to be effective in degrading this compound by attacking the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. The efficiency of the Fenton process is highly pH-dependent, with optimal conditions typically in the acidic range.

Ozonation: Ozone (O₃) is a strong oxidant that can react with organic compounds directly or through the formation of hydroxyl radicals in water, especially at higher pH. The reaction of ozone with the aromatic ring of this compound would likely lead to the formation of hydroxylated intermediates and the cleavage of the aromatic ring.

Photocatalysis: Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is another promising AOP. mdpi.com Upon irradiation with UV light, TiO₂ generates electron-hole pairs, which in turn produce hydroxyl radicals and superoxide (B77818) radical anions (•O₂⁻) on the catalyst surface. mdpi.com These reactive species can effectively degrade adsorbed this compound molecules, leading to their mineralization. mdpi.com The efficiency of photocatalytic degradation can be influenced by factors such as catalyst loading, pH, and the presence of other substances in the water. mdpi.comsemanticscholar.org

Biodegradation Pathways and Microbial Metabolism

Biodegradation is a key process for the removal of organic pollutants from the environment, relying on the metabolic capabilities of microorganisms. nih.gov Chlorinated aromatic compounds can be biodegraded under both aerobic and anaerobic conditions. eurochlor.orgnih.gov

A variety of bacteria and fungi have been identified with the ability to degrade chlorinated aromatic compounds, and it is likely that similar organisms could metabolize this compound. Bacteria from genera such as Pseudomonas, Bacillus, Rhodococcus, and Alcaligenes are well-known for their capacity to break down chlorobenzoates and chlorophenols. nih.govresearchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess powerful extracellular lignin-degrading enzymes that can also degrade a wide range of recalcitrant compounds, including chlorinated phenolics. tandfonline.comresearchgate.net

In many environments, the complete degradation of complex pollutants is achieved by microbial consortia, where different species carry out different steps of the degradation pathway. This synergistic action allows for the mineralization of compounds that might be resistant to degradation by a single microbial strain.

The microbial degradation of this compound is expected to proceed through a series of metabolic steps, initiated by enzymatic attack on the molecule. Two primary strategies are employed by bacteria for the degradation of chlorinated aromatic compounds: removal of the chlorine substituent either directly from the aromatic ring or after oxygenative ring cleavage. nih.gov

Under aerobic conditions, the initial attack often involves oxygenases that introduce hydroxyl groups onto the aromatic ring, typically leading to the formation of a chlorocatechol derivative. jbarbiomed.com Alternatively, a hydrolytic or oxygenolytic dehalogenation could occur, removing the chlorine atom to yield 3-ethyl-2-hydroxybenzoic acid. nih.gov Following these initial steps, the resulting dihydroxylated intermediate undergoes ring cleavage, which can proceed via either the ortho- or meta-cleavage pathway, catalyzed by dioxygenase enzymes. jbarbiomed.com This leads to the formation of aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. microbiologyresearch.org

Under anaerobic conditions, reductive dechlorination is a common initial step, where the chlorine atom is replaced by a hydrogen atom. nih.gov This process is carried out by specific dehalogenating bacteria. microbe.com The resulting dearomatized ring can then be further metabolized. oup.com

Table 2: Predicted Metabolic Intermediates in the Biodegradation of this compound

| Pathway | Key Intermediate(s) | Description |

| Aerobic Dehalogenation | 3-ethyl-2-hydroxybenzoic acid | Initial removal of the chlorine atom. |

| Aerobic Hydroxylation | 5-Chloro-3-ethyl-catechol | Addition of a hydroxyl group to the aromatic ring. |

| Ring Cleavage | Muconic acid derivatives | Opening of the aromatic ring by dioxygenases. |

| Anaerobic Reductive Dechlorination | 3-ethyl-2-hydroxybenzoic acid | Replacement of the chlorine atom with hydrogen. |

The biodegradation of this compound is mediated by a variety of specific enzyme systems. hu-berlin.de The key enzymes involved in the catabolism of chlorinated aromatic compounds are crucial for bioremediation efforts. nih.gov

Dehalogenases: These enzymes catalyze the cleavage of the carbon-halogen bond, which is often the rate-limiting step in the degradation of halogenated compounds. nih.govfao.org They can be classified based on their reaction mechanism:

Hydrolytic dehalogenases: Replace the halogen with a hydroxyl group from water.

Reductive dehalogenases: Replace the halogen with a hydrogen atom, a process common in anaerobic bacteria.

Oxygenolytic dehalogenases: Utilize molecular oxygen to remove the halogen.

Oxygenases: These enzymes are critical for the initial attack on the aromatic ring under aerobic conditions. nih.gov

Monooxygenases: Incorporate one atom of oxygen into the substrate, often resulting in hydroxylation.

Dioxygenases: Incorporate both atoms of molecular oxygen, leading to the formation of cis-dihydrodiols and subsequent catechols, and are also responsible for the cleavage of the aromatic ring. rsc.org

Fungal Enzymes: White-rot fungi produce non-specific, extracellular ligninolytic enzymes that are highly effective in degrading a broad range of pollutants. slideshare.netnih.gov

Laccases: Copper-containing oxidases that can oxidize phenolic compounds. tandfonline.comnih.gov

Peroxidases (Lignin Peroxidase, Manganese Peroxidase): Heme-containing enzymes that generate highly reactive radicals to attack the pollutant. tandfonline.com

Table 3: Key Enzyme Systems in the Degradation of Chloroaromatic Compounds

| Enzyme Class | Function | Example Reaction |

| Dehalogenases | C-Cl bond cleavage | This compound → 3-ethyl-2-hydroxybenzoic acid + Cl⁻ |

| Monooxygenases | Hydroxylation of the aromatic ring | This compound → 5-Chloro-3-ethyl-dihydroxybenzoic acid |

| Dioxygenases | Aromatic ring cleavage | Chlorocatechol → Chloro-muconic acid |

| Laccases/Peroxidases | Oxidative degradation | Oxidation of the phenolic group, leading to polymerization or ring cleavage |

Environmental Fate and Transport Modeling of this compound

The environmental fate and transport of this compound are governed by a complex interplay of its physicochemical properties and the characteristics of the surrounding environmental compartments. Modeling these processes is essential for predicting the compound's distribution, persistence, and potential for exposure in ecosystems. Due to the limited availability of direct experimental data for this specific compound, modeling approaches often rely on data from structurally similar chemicals, such as other substituted chlorobenzoic acids.

Adsorption/Desorption Studies in Soil and Sediment Matrices

The mobility of this compound in the environment is significantly influenced by its tendency to adsorb to soil and sediment particles. This adsorption behavior is primarily dictated by the compound's chemical structure and the physicochemical properties of the soil or sediment, including organic matter content, clay content, and pH.

For substituted benzoic acids, adsorption is a key process controlling their concentration in the aqueous phase and, consequently, their potential for leaching and bioavailability. The presence of a carboxyl group means that the compound's ionization state is pH-dependent. At typical environmental pH values, the carboxyl group will be deprotonated, resulting in an anionic form. This anionic nature generally leads to weaker adsorption to negatively charged soil surfaces due to electrostatic repulsion. However, interactions with soil organic matter and mineral surfaces can still occur.

Research on benzoic acid has shown that its sorption to soil is influenced by factors such as clay and organic matter content. researchgate.net For instance, one study found that soil with higher clay content (5.2%), Ca2+ (537 mg l−1), and organic matter (3.3%) exhibited a higher sorption coefficient for benzoic acid (1.25) compared to a soil with lower values for these parameters (0.714). researchgate.net

The sorption of other organic acids, such as certain antibiotics, has also been shown to be pH-dependent, with maximum adsorption often occurring at pH values close to the compound's pKa. frontierspartnerships.orgunirioja.es For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating ethyl and hydroxyl groups will influence its acidity and hydrophobicity, thereby affecting its specific adsorption characteristics. The hydroxyl group, in particular, can participate in hydrogen bonding with soil components.

Table 1: Illustrative Soil Sorption Coefficients for Structurally Related Compounds